Sulfonium, dodecylethylmethyl-, chloride
Description
Sulfonium, dodecylethylmethyl-, chloride is a trialkylsulfonium salt characterized by a sulfur atom bonded to three organic groups: dodecyl (C₁₂H₂₅), ethyl (C₂H₅), and methyl (CH₃), with chloride (Cl⁻) as the counterion. Its IUPAC name follows the nomenclature for sulfonium compounds, where substituents are listed alphabetically and appended with "-sulfonium" . This compound is structurally analogous to other trialkylsulfonium salts but distinguished by its long dodecyl chain, which confers unique physicochemical and biological properties.
Properties
CAS No. |
14254-28-5 |
|---|---|
Molecular Formula |
C15H33ClS |
Molecular Weight |
280.9 g/mol |
IUPAC Name |
dodecyl-ethyl-methylsulfanium;chloride |
InChI |
InChI=1S/C15H33S.ClH/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2;/h4-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CSSXFMXXEQYDFF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[S+](C)CC.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC[S+](C)CC.[Cl-] |
Other CAS No. |
14254-28-5 |
Synonyms |
Sulfonium, dodecylethylmethyl-, chloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonium, dodecylethylmethyl-, chloride can be synthesized through the alkylation of sulfides. One common method involves the reaction of dodecyl sulfide with ethyl chloride and methyl chloride in the presence of a strong base. The reaction proceeds via the formation of sulfonium ylides, which are then converted to the desired sulfonium salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Sulfonium, dodecylethylmethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the organic groups attached to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium alkoxides or thiolates can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium salts.
Scientific Research Applications
Sulfonium, dodecylethylmethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ylides and subsequent cycloaddition reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfonium, dodecylethylmethyl-, chloride involves the formation of sulfonium ylides, which are highly reactive intermediates. These ylides can undergo various cycloaddition reactions, leading to the formation of cyclic compounds. The sulfur atom in the sulfonium salt acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Sulfonium Compounds
Structural and Functional Variations
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |
|---|---|---|---|---|
| Dodecylethylmethylsulfonium Chloride | C₁₅H₃₃ClS | 281.0 | Low in water, high in lipids | Surfactants, antimicrobials |
| Vitamin U (CAS 3493-12-7) | C₆H₁₄ClNO₂S | 199.7 | High in water | Hepatoprotection, antiulcer |
| Chloro(dimethyl)sulfonium Chloride | C₂H₆Cl₂S | 133.0 | Polar solvents | Organic synthesis (Swern oxidation) |
| DMSP (CAS 4337-33-1) | C₅H₁₀ClO₂S | 169.6 | Amphiphilic | Marine osmolytes, antioxidant |
Key Observations :
- Solubility : Dodecylethylmethyl-’s hydrophobicity contrasts sharply with polar derivatives like Vitamin U, limiting its biomedical use but enhancing compatibility with lipid membranes.
- Reactivity : Shorter-chain sulfonium salts (e.g., chloro(dimethyl)) are more reactive in nucleophilic substitutions, whereas bulkier derivatives (e.g., dodecylethylmethyl-) may exhibit steric hindrance .
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